2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Overview
Description
2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated derivative of the amino acid tyrosine
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-DL-tyrosine is the protein superoxide dismutase [Mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress, making it a significant target for this compound.
Biochemical Pathways
3-Fluoro-DL-tyrosine is used as a substitute for tyrosine in the biosynthesis of proteins such as β-galactosidases (Escherichia coli), bacteriorhodopsin, and intestinal microvillar enzymes, including aminopeptidase N . This substitution allows researchers to study the effect of halogenated tyrosines on the properties of these proteins .
Result of Action
The substitution of 3-Fluoro-DL-tyrosine for tyrosine in protein biosynthesis can alter the properties of the resulting proteins . This can lead to changes at the molecular and cellular levels, potentially influencing the function of the proteins and the cells in which they are expressed .
Action Environment
The action, efficacy, and stability of 3-Fluoro-DL-tyrosine can be influenced by various environmental factors. For instance, the compound’s ability to induce hyperpolarization of the 19F nucleus via photo-chemically induced dynamic nuclear polarization (photo-CIDNP) can be enhanced by the use of a high-power blue LED . This suggests that light energy can be transformed into hyperpolarization of the 19F nucleus, potentially enhancing the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
3-Fluorotyrosine plays a significant role in biochemical reactions due to its structural similarity to tyrosine. It is involved in the biosynthesis of proteins and can be incorporated into proteins in place of tyrosine. This incorporation can affect the properties of the proteins, such as their stability and function. 3-Fluorotyrosine interacts with various enzymes and proteins, including superoxide dismutase, a mitochondrial enzyme that protects cells from oxidative damage . The interaction with superoxide dismutase involves binding to the active site of the enzyme, potentially altering its activity and stability.
Cellular Effects
3-Fluorotyrosine influences various cellular processes by affecting protein synthesis and function. In cells, it can be incorporated into proteins, leading to changes in their structure and activity. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 3-Fluorotyrosine into proteins involved in cell signaling can alter the signaling pathways, potentially affecting cell growth, differentiation, and apoptosis . Additionally, 3-Fluorotyrosine can influence gene expression by modifying the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 3-Fluorotyrosine involves its incorporation into proteins and subsequent effects on protein structure and function. The fluorine atom in 3-Fluorotyrosine can form hydrogen bonds and other interactions with surrounding amino acids, leading to changes in protein conformation and stability. This can result in the inhibition or activation of enzymes, depending on the specific protein and its role in cellular processes . For example, 3-Fluorotyrosine can inhibit the activity of enzymes involved in oxidative stress response by binding to their active sites and altering their catalytic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluorotyrosine can change over time due to its stability and degradation. Studies have shown that 3-Fluorotyrosine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to 3-Fluorotyrosine in in vitro and in vivo studies has shown that it can have lasting effects on cellular function, including changes in protein synthesis and cellular metabolism. These effects can be influenced by factors such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of 3-Fluorotyrosine in animal models vary with different dosages. At low doses, 3-Fluorotyrosine can be incorporated into proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, such as oxidative stress and cellular damage . Studies in animal models have shown that there is a threshold dose above which the toxic effects of 3-Fluorotyrosine become apparent. These effects can include changes in liver and kidney function, as well as alterations in blood chemistry and hematological parameters.
Metabolic Pathways
3-Fluorotyrosine is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. It can be metabolized by enzymes such as tyrosine hydroxylase and tyrosine aminotransferase, leading to the formation of various metabolites . These metabolites can affect metabolic flux and the levels of other metabolites in the cell. Additionally, 3-Fluorotyrosine can interact with cofactors such as pyridoxal phosphate, which is involved in amino acid metabolism.
Transport and Distribution
Within cells and tissues, 3-Fluorotyrosine is transported and distributed by various transporters and binding proteins. It can be taken up by cells through amino acid transporters and distributed to different cellular compartments . The localization and accumulation of 3-Fluorotyrosine can be influenced by factors such as the expression levels of transporters and the presence of other competing amino acids. This distribution can affect the overall activity and function of 3-Fluorotyrosine in the cell.
Subcellular Localization
The subcellular localization of 3-Fluorotyrosine can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, 3-Fluorotyrosine can be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect their activity. This localization can influence the overall metabolic activity of the cell and its response to oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of activated cationic groups by fluoride ions. This method is particularly useful for the preparation of no-carrier-added fluorinated aromatic amino acids . Another method involves the electrophilic fluorination of aromatic compounds, which allows for the regioselective introduction of fluorine atoms into the aromatic ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and fluorinating agents like elemental fluorine. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce fluorinated quinones, while reduction reactions may yield fluorinated alcohols .
Scientific Research Applications
2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Comparison with Similar Compounds
Similar Compounds
2-Fluorotyrosine: Another fluorinated derivative of tyrosine, differing in the position of the fluorine atom on the benzene ring.
4-Fluorotyrosine: Similar to 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid but with the fluorine atom in the para position.
Fluorophenylalanine: A fluorinated derivative of phenylalanine, another aromatic amino acid.
Uniqueness of this compound
This compound is unique due to its specific position of the fluorine atom, which can lead to distinct electronic and steric effects compared to other fluorinated tyrosine derivatives. These unique properties make it a valuable tool in various scientific research applications, particularly in the study of protein structure and function .
Properties
IUPAC Name |
2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAUOZUUGXERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861918 | |
Record name | 3-Fluorotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-90-7 | |
Record name | 3-Fluoro-DL-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorotyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-DL-tyrosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluorotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-DL-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-FLUOROTYROSINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/084C55865H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Fluorotyrosine?
A1: The molecular formula of 3-Fluorotyrosine is C9H10FNO3. It has a molecular weight of 201.18 g/mol.
Q2: How does the fluorine atom in 3-FY influence its properties compared to tyrosine?
A2: The introduction of fluorine, a highly electronegative atom, alters the electronic properties of the tyrosine ring. This influences the pKa of the phenolic hydroxyl group, making it more acidic than tyrosine [, ]. This change impacts hydrogen bonding patterns and interactions within proteins.
Q3: How is 3-FY detected and quantified in proteins?
A3: Several methods exist, with one simple and quantitative method relying on the release of inorganic fluoride upon alkaline hydrolysis of the protein []. This released fluoride can be measured with a fluoride-selective electrode.
Q4: How is 3-FY incorporated into proteins?
A4: 3-FY can be incorporated into proteins in vivo using auxotrophic E. coli strains grown in media supplemented with 3-FY [, ]. This leads to global replacement of tyrosine residues. For site-specific incorporation, researchers have developed methods utilizing photo-protected 3-FY derivatives and engineered tRNA synthetases [].
Q5: Why is 3-FY useful in Nuclear Magnetic Resonance (NMR) studies of proteins?
A5: 19F is a spin-1/2 nucleus with high sensitivity to its chemical environment making it a valuable NMR probe. 3-FY incorporated into proteins provides well-resolved 19F NMR signals, offering insights into protein structure, dynamics, and interactions [, , , , , , , ].
Q6: Can you provide an example of how 3-FY has been used to study protein conformational changes?
A6: In studies of the coat protein of the filamentous bacteriophage M13, 3-FY incorporation revealed two conformational states of the protein in detergent solution []. The equilibrium between these states was sensitive to pH, temperature, and detergent structure.
Q7: How does 3-FY help in understanding the mechanism of enzymes that use tyrosyl radicals?
A7: 3-FY and its derivatives with varying degrees of fluorination offer a range of pKa and reduction potential values []. This allows researchers to fine-tune the properties of the tyrosine radical in enzyme active sites and study electron and proton transfer mechanisms [, ].
Q8: What is a specific example of 3-FY's use in studying enzyme mechanisms?
A8: In the enzyme tyrosine phenol-lyase, the pH dependence of kinetic parameters using 3-FY as a substrate provided insights into the role of specific amino acids in the catalytic mechanism [].
Q9: Can 3-FY be used to study protein folding?
A9: Yes, 19F NMR studies of 3-FY labeled green fluorescent protein (GFP) provided insights into the structure and dynamics of both the native and denatured states of the protein [, ].
Q10: Are there any potential applications of 3-FY in drug development?
A10: While not a drug itself, 3-FY and its incorporation into proteins hold potential for developing novel therapeutics. For example, 3-FY could be used to study protein-protein interactions relevant to disease or to design proteins with altered stability or activity [].
Q11: What are the limitations of using 3-FY in protein research?
A11: Global incorporation of 3-FY can sometimes affect protein stability and function [, ]. Additionally, site-specific incorporation methods are still under development and require specialized techniques.
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